molecular formula C8H9BrClNO B12850016 (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol

Katalognummer: B12850016
Molekulargewicht: 250.52 g/mol
InChI-Schlüssel: ZLYSSPFAWQARQK-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-2-chlorobenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(3-bromo-2-chlorophenyl)acetaldehyde.

    Reduction: Formation of 2-(3-bromo-2-chlorophenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(3-bromo-2-chlorophenyl)ethanol: Lacks the chiral center, making it a racemic mixture.

    2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: Substitution of chlorine with fluorine alters its chemical properties.

    2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: Substitution of bromine with fluorine changes its reactivity.

Uniqueness

(S)-2-Amino-2-(3-bromo-2-chlorophenyl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other substituted analogs. The presence of both bromine and chlorine atoms on the phenyl ring also contributes to its distinct chemical behavior.

Eigenschaften

Molekularformel

C8H9BrClNO

Molekulargewicht

250.52 g/mol

IUPAC-Name

(2S)-2-amino-2-(3-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI-Schlüssel

ZLYSSPFAWQARQK-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Br)Cl)[C@@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.